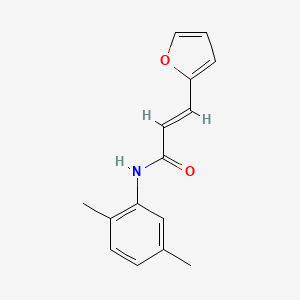

N-(2,5-Dimethylphenyl)-3-(furan-2-yl)acrylamide

CAS No.:

Cat. No.: VC16045252

Molecular Formula: C15H15NO2

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H15NO2 |

|---|---|

| Molecular Weight | 241.28 g/mol |

| IUPAC Name | (E)-N-(2,5-dimethylphenyl)-3-(furan-2-yl)prop-2-enamide |

| Standard InChI | InChI=1S/C15H15NO2/c1-11-5-6-12(2)14(10-11)16-15(17)8-7-13-4-3-9-18-13/h3-10H,1-2H3,(H,16,17)/b8-7+ |

| Standard InChI Key | QMWPGWRCUOENAB-BQYQJAHWSA-N |

| Isomeric SMILES | CC1=CC(=C(C=C1)C)NC(=O)/C=C/C2=CC=CO2 |

| Canonical SMILES | CC1=CC(=C(C=C1)C)NC(=O)C=CC2=CC=CO2 |

Introduction

N-(2,5-Dimethylphenyl)-3-(furan-2-yl)acrylamide is a synthetic organic compound belonging to the class of acrylamide derivatives. It features a furan moiety and a dimethylphenyl group, contributing to its unique chemical properties and potential applications in organic synthesis and material science. This compound is known for its versatility in various chemical reactions and has been explored for its biological activities.

Stability and Reactivity

-

Stability: Stable under normal conditions.

-

Reactivity: The compound can participate in various chemical reactions, including polymerization and substitution reactions, influenced by the electronic effects of the furan and dimethyl groups.

Synthesis

The synthesis of N-(2,5-Dimethylphenyl)-3-(furan-2-yl)acrylamide typically involves the reaction of furan derivatives with acrylamide precursors. The specific pathways may vary based on the reagents used, but common conditions include moderate temperatures (50-100 °C) and solvents like dichloromethane or ethanol to enhance solubility and reactivity.

Biological Activities

While specific biological activities of N-(2,5-Dimethylphenyl)-3-(furan-2-yl)acrylamide are not extensively documented, compounds with similar structures have shown potential in medicinal chemistry. For instance, related acrylamide derivatives have been studied for their cytotoxic effects against cancer cell lines and their ability to modulate enzyme or receptor activities.

Applications

N-(2,5-Dimethylphenyl)-3-(furan-2-yl)acrylamide can be used as a precursor in polymer synthesis and in various organic reactions. Its unique structure suggests potential applications in pharmaceuticals and agrochemicals, although detailed studies are needed to explore these possibilities fully.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(2,5-Dimethylphenyl)-3-(furan-2-yl)acrylamide | Furan and dimethylphenyl groups | Versatile in organic synthesis and potential biological activities. |

| (E)-3-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide | Thiophene rings | Alters electronic properties compared to furan. |

| (E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide | Pyrazole ring | Affects reactivity and biological activity. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume